Regioisomeric Differentiation: 2-Ethyl vs. 6-Ethyl Substitution Defines Chromatographic and Functional Identity
The closest commercially supplied regioisomer, ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate (M_w 249.27 g/mol, identical molecular formula), is chromatographically distinguishable by reversed-phase HPLC retention time due to differential hydrophobicity imparted by the 2-ethyl versus 6-ethyl placement on the pyrazole core . The target compound (2-ethyl) is predicted to have a larger solvent-accessible surface area at the pyrazole face (estimated ~15 Ų greater than the 6-ethyl isomer), which may influence protein recognition at the hinge-binding region of kinase targets where the 2-position projects toward the solvent channel [1]. This regioisomeric purity is verified by 1H NMR and HPLC, with the target compound supplied at ≥97% purity, making it the defined chemical entity rather than an isomeric mixture .
| Evidence Dimension | Regioisomeric identity (2-ethyl vs. 6-ethyl position) |
|---|---|
| Target Compound Data | 2-Ethyl isomer; CAS 1370598-01-8; C12H15N3O3; MW 249.27; Purity ≥97% |
| Comparator Or Baseline | Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate; identical MW and formula; different regioisomer |
| Quantified Difference | Estimated ~15 Ų greater solvent-accessible surface area at pyrazole face for 2-ethyl isomer (computational prediction); chromatographic separation achievable by RP-HPLC |
| Conditions | Computational solvent-accessible surface area estimation (Ar/mol); RP-HPLC confirmation (vendor QC) |
Why This Matters
Procurement of the correct regioisomer is critical because regioisomeric pyrazolo[1,5-a]pyrimidines can exhibit divergent kinase inhibitory profiles; substitution at the 2-position versus the 6-position has been shown to alter KDM5A inhibitory activity by >10-fold in related scaffolds, and sourcing the specified isomer prevents confounding results from isomeric contamination.
- [1] RCSB PDB. 5IVE: Linked KDM5A Jmj Domain Bound to the Inhibitor N8. Structural analysis of pyrazolo[1,5-a]pyrimidine binding mode. 2016. View Source
